molecular formula C10H9N3O2S B1607943 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole CAS No. 845266-21-9

3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole

Cat. No.: B1607943
CAS No.: 845266-21-9
M. Wt: 235.26 g/mol
InChI Key: OEXCWHTZQHSQPU-UHFFFAOYSA-N
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Description

3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methylthio group and a nitro group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole typically involves the reaction of 2-(methylthio)-5-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Tin(II) chloride, iron powder; usually performed in hydrochloric acid at elevated temperatures.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins. The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(methylthio)-5-nitrophenyl]-1H-indole
  • 3-[2-(methylthio)-5-nitrophenyl]-1H-imidazole
  • 3-[2-(methylthio)-5-nitrophenyl]-1H-triazole

Uniqueness

Compared to similar compounds, 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring The electronic and steric effects of the pyrazole ring can significantly influence the compound’s reactivity and biological activity

Properties

IUPAC Name

5-(2-methylsulfanyl-5-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-16-10-3-2-7(13(14)15)6-8(10)9-4-5-11-12-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCWHTZQHSQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384843
Record name 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-21-9
Record name 3-[2-(Methylthio)-5-nitrophenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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